5-(But-2-ynyloxy)-2,3-dihydrobenzofuran
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
5-but-2-ynoxy-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C12H12O2/c1-2-3-7-13-11-4-5-12-10(9-11)6-8-14-12/h4-5,9H,6-8H2,1H3 |
InChI Key |
RIRLHXRNJQSXDU-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC1=CC2=C(C=C1)OCC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Approaches to 5 but 2 Ynyloxy 2,3 Dihydrobenzofuran
Regioselective and Stereoselective Synthesis of the Dihydrobenzofuran Core
The 2,3-dihydrobenzofuran (B1216630) scaffold is a privileged structural motif present in a vast number of natural products and biologically active molecules. cnr.it The synthesis of this core, particularly with specific substitution patterns like the one found in 5-(But-2-ynyloxy)-2,3-dihydrobenzofuran, requires advanced methodologies that offer high control over regioselectivity and stereoselectivity. These methods can be broadly categorized into transition metal-catalyzed reactions and transition metal-free protocols.
Transition Metal-Catalyzed Cyclization and Annulation Reactions
Transition metal catalysis represents a powerful and versatile tool for the construction of the 2,3-dihydrobenzofuran ring system. Catalysts based on palladium, copper, gold, ruthenium, iron, and platinum have been extensively developed to facilitate efficient cyclization and annulation reactions under mild conditions, often with high atom economy. rsc.orgnih.gov
Palladium catalysis is a cornerstone in the synthesis of heterocyclic compounds, including 2,3-dihydrobenzofurans. One of the most powerful strategies involves the intramolecular C–H activation/C–O cyclization. This approach allows for the direct formation of the furan (B31954) ring from precursors like substituted phenols, avoiding the need for pre-functionalization. acs.orgresearchgate.net For instance, Wu et al. developed a Pd-catalyzed protocol for synthesizing 2,3-dihydrobenzofuran derivatives via the intramolecular coupling of C(sp³)–H and C(sp²)–H bonds, using alkyl phenyl ethers as starting materials. rsc.org This reaction proceeds in the presence of an oxidant and a base to furnish the desired heterocycles in moderate to excellent yields. rsc.org
Cascade reactions, which involve multiple bond-forming events in a single operation, are another hallmark of palladium catalysis. Enantioselective Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes, catalyzed by a palladium complex, provide chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org Furthermore, palladium-catalyzed carboalkoxylation of 2-allylphenols with aryl triflates has been developed as a robust method for accessing a wide range of functionalized 2,3-dihydrobenzofurans. nih.gov This transformation is significant for its ability to couple readily available phenol (B47542) derivatives with various aryl electrophiles, generating complexity rapidly. nih.gov
| Reaction Type | Catalyst/Reagents | Starting Materials | Key Features | Yield Range |
|---|---|---|---|---|
| Intramolecular C(sp³)–H/C(sp²)–H Coupling | Pd(OAc)₂, BQ (oxidant), LiOAc (base) | Alkyl phenyl ethers | Direct C-H functionalization for ring closure. rsc.org | 33–99% rsc.org |
| Heck/Tsuji-Trost Reaction | Pd/TY-Phos | o-Bromophenols, 1,3-dienes | Provides chiral products with excellent enantiocontrol. organic-chemistry.org | High yields and ee organic-chemistry.org |
| Alkene Carboalkoxylation | Pd(0)/CPhos | 2-Allylphenol derivatives, Aryl triflates | Couples simple phenols with aryl electrophiles; good diastereoselectivity. nih.gov | Good yields nih.gov |
| C-H Activation/C-O Cyclization | Pd(0)/Pd(II), Air (oxidant) | Phenol derivatives | Practical method using air as a benign oxidant. acs.org | Varied acs.org |
Copper and gold catalysts offer unique reactivity for the synthesis of dihydrobenzofurans, particularly through reactions involving alkynes. The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a classic example. wikipedia.org While traditionally co-catalyzed by palladium, copper-only catalyzed versions have gained prominence. nih.gov A powerful synthetic strategy involves a tandem Sonogashira coupling followed by an intramolecular 5-exo-dig cyclization. acs.org This sequence allows for the one-pot synthesis of 2-substituted benzofurans from 2-iodophenols and terminal alkynes, which can subsequently be reduced to the dihydrobenzofuran core. researchgate.net Copper catalysts, often in the form of nanoparticles or complexes, can facilitate this transformation efficiently, sometimes even in water and under ligand-free conditions. researchgate.net
Gold catalysis is particularly effective in activating C-C triple bonds towards nucleophilic attack. Gold-catalyzed direct C2-alkynylation of benzofurans has been achieved through a cooperative effect with a zinc Lewis acid, using a hypervalent iodine reagent. beilstein-journals.orgnih.gov More relevant to the dihydrobenzofuran core is the gold-catalyzed formal intermolecular [2+3] cyclo-coupling of 1,3-enynes with phenols, which directly yields dihydrobenzofuran derivatives. rsc.org Furthermore, gold catalysts can mediate tandem C(sp³)–H alkynylation/oxy-alkynylation reactions, showcasing their versatility in constructing complex heterocyclic systems. rsc.org
| Catalyst | Reaction Type | Starting Materials | Key Features | Yield Range |
|---|---|---|---|---|
| Copper | Tandem Sonogashira/Cyclization | o-Halophenols, Terminal alkynes | Efficient one-pot synthesis of benzofuran (B130515) precursors. acs.orgresearchgate.net | Good to excellent researchgate.net |
| Copper | Aerobic Oxidative Cyclization | Phenols, Alkynes | One-pot procedure using O₂ as the oxidant. rsc.org | Varied rsc.org |
| Gold/Zinc | Direct Alkynylation of Benzofurans | Benzofurans, TIPS-EBX | Cooperative catalysis for C-H functionalization. nih.gov | Up to 75% researchgate.net |
| Gold | Intermolecular [2+3] Cyclo-coupling | 1,3-Enynes, Phenols | Direct synthesis of dihydrobenzofuran derivatives. rsc.org | Varied rsc.org |
Beyond the dominant use of palladium, copper, and gold, other transition metals have proven effective for dihydrobenzofuran synthesis. Ruthenium-catalyzed photochemical synthesis via oxidative [3+2] cycloadditions of phenols and alkenes is a notable example. rsc.orgnih.gov This method, activated by visible light, allows for the use of benign terminal oxidants like ammonium (B1175870) persulfate and demonstrates the power of photoredox catalysis in constructing heterocyclic rings. nih.govscilit.com
Iron, an earth-abundant and low-cost metal, has emerged as an attractive catalyst. Iron-catalyzed reactions, such as the Claisen rearrangement of allyl aryl ethers, can generate intermediates that readily cyclize to form the dihydrobenzofuran skeleton. rsc.orgacs.org More recently, visible-light-driven, iron-catalyzed decarboxylative cyclization reactions have been developed to construct 3-amino-2,3-dihydrobenzofuran derivatives from simple precursors. researchgate.net These methods highlight the potential of iron in developing sustainable synthetic protocols. researchgate.net
Platinum catalysts are also valuable, particularly in carboalkoxylation reactions. Platinum(II) chloride has been shown to catalyze the cyclization of o-alkynylphenyl acetals, proceeding through a carboalkoxylation pathway to yield 2,3-disubstituted benzofurans, which are precursors to the target dihydrobenzofuran core. nih.govresearchgate.net
| Catalyst | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Ruthenium | Photochemical [3+2] Cycloaddition | Phenols, Alkenes | Visible-light-activated, uses benign oxidants. rsc.orgnih.gov | rsc.orgnih.gov |
| Iron | Claisen Rearrangement/Cyclization | Allyl aryl ethers | Utilizes an inexpensive, earth-abundant metal. rsc.org | rsc.orgacs.org |
| Iron | Visible-Light Decarboxylative Cyclization | 2-Carboxymethoxybenzaldehydes, Aryl amines | Mild, one-pot cascade reaction for amino-substituted derivatives. researchgate.net | researchgate.net |
| Platinum | Carboalkoxylation | o-Alkynylphenyl acetals | Effective for synthesizing 2,3-disubstituted benzofuran precursors. researchgate.net | researchgate.net |
Transition Metal-Free and Organocatalytic Protocols
While transition metal catalysis is highly effective, the development of metal-free synthetic routes is of great interest to avoid potential metal contamination in the final products. frontiersin.orgnih.govdntb.gov.ua These methods often rely on organocatalysis or the strategic use of bases or radical initiators to promote the key cyclization step. nih.gov
Organocatalysis, in particular, has enabled the asymmetric synthesis of 2,3-dihydrobenzofurans with high enantioselectivity. researchgate.net For example, chiral thiourea (B124793) catalysts can promote cascade reactions between ortho-hydroxy chalcone (B49325) derivatives and in-situ generated pyridinium (B92312) ylides to construct trans-2,3-dihydrobenzofurans. researchgate.net Another approach involves the use of proline derivatives to catalyze one-pot cascades, such as a Friedel-Crafts reaction followed by cyclization, to access optically active trans-2,3-disubstituted-2,3-dihydrobenzofurans. nih.govthieme-connect.com
Simple and efficient syntheses of the benzofuran ring system, a direct precursor to dihydrobenzofurans, can be achieved through base-promoted cyclization of o-alkynylphenols. nih.govrsc.org This transition-metal-free method is often inexpensive and can tolerate a variety of functional groups. nih.gov For instance, potassium t-butoxide can promote the intramolecular cyclization of o-bromobenzylketones to afford substituted benzofurans in moderate to good yields. researchgate.net
Radical cyclization offers an alternative pathway for constructing the dihydrobenzofuran core. researchgate.net Aryl radicals, generated from precursors such as o-alkenyloxyarene diazonium salts, can undergo efficient intramolecular cyclization to form the desired five-membered heterocyclic ring. rsc.org These reactions provide a powerful tool for forming functionalized dihydrobenzofurans from readily available starting materials. acs.org
Organocatalytic Asymmetric Synthesis (e.g., Michael addition/hemiketalization)
The asymmetric synthesis of the 2,3-dihydrobenzofuran core is a critical step in obtaining enantiomerically pure final products. Organocatalysis has emerged as a powerful tool for this purpose, offering a metal-free and often milder alternative to traditional catalysis. One notable strategy involves an intramolecular Michael addition/hemiketalization cascade.
In a stereodivergent approach, the asymmetric synthesis of substituted dihydrobenzofurans can be achieved from enone acids using Lewis base catalysis. This method allows for the selective formation of either syn or anti diastereoisomers by choosing the appropriate organocatalyst. For instance, the use of (S)-(-)-tetramisole hydrochloride as a catalyst can lead to products with high syn diastereoselectivity and excellent enantioselectivity. Conversely, employing a cinchona alkaloid-derived catalyst can favor the formation of the corresponding anti-diastereoisomers. This stereodivergent capability is a significant advantage in the synthesis of complex molecules where precise control of stereochemistry is paramount.
The proposed catalytic cycle for this transformation typically involves the activation of the enone acid, followed by a catalyst-mediated intramolecular Michael addition to form the new C-C bond and create two stereocenters. Subsequent lactonization or hemiketalization then yields the dihydrobenzofuran ring system. The ability to perform these reactions on a gram scale demonstrates the potential for practical application in larger-scale syntheses.
Multicomponent Reaction Strategies (e.g., salicylaldehydes, amines, and alkynes)
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 2,3-dihydrobenzofurans from simple starting materials in a single step. A notable MCR for the synthesis of dihydrobenzofurans involves the coupling of salicylaldehydes, amines, and alkynes.
This strategy has been successfully employed to generate a variety of dihydrobenzofuran derivatives. The reaction is often catalyzed by a copper salt, such as copper(I) iodide. A key factor in the success of this reaction is the use of aliphatic alkynes that contain a heteroatom. The process is believed to proceed through the formation of a propargylamine (B41283) intermediate, which then undergoes an intramolecular cyclization to form the dihydrobenzofuran scaffold.
Introduction and Strategic Functionalization of the But-2-ynyloxy Substituent
The introduction of the but-2-ynyloxy group onto the 2,3-dihydrobenzofuran scaffold is a crucial step in the synthesis of the target molecule. This can be achieved through either direct etherification of a pre-formed dihydrobenzofuranol or by incorporating the alkyne moiety at an earlier stage of the synthesis.
A common and straightforward method for forming the ether linkage is the Williamson ether synthesis. This reaction would involve the deprotonation of 2,3-dihydrobenzofuran-5-ol (B1279129) with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with an electrophilic partner, such as 1-bromo-2-butyne (B41608) or a similar but-2-ynyl halide, to yield this compound.
Alternatively, the but-2-ynyloxy group can be introduced via a Sonogashira coupling reaction. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction would involve the reaction of a 5-halo-2,3-dihydrobenzofuran (e.g., 5-iodo- or 5-bromo-2,3-dihydrobenzofuran) with a terminal alkyne, in this case, 2-butyne (B1218202) is not a terminal alkyne, so a suitable terminal alkyne precursor would be needed. However, a more direct approach would be the coupling of a 5-halo-2,3-dihydrobenzofuran with a protected propargyl alcohol, followed by alkylation and deprotection. The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a valuable tool in complex molecule synthesis. wikipedia.orglibretexts.org
A one-pot Sonogashira coupling followed by a 5-endo-dig cyclization has been developed for the synthesis of 2-substituted benzo[b]furans from 2-iodophenols and arylacetylenes in water, catalyzed by palladium nanoparticles. researchgate.net This approach could potentially be adapted for the synthesis of the target molecule.
Functionalization of the pre-formed 2,3-dihydrobenzofuran ring system provides another strategic route to introduce or modify substituents. This approach can be particularly useful if the desired functional group is not compatible with the conditions used for the initial ring formation.
Recent advances in C-H activation and functionalization offer powerful tools for the direct modification of the dihydrobenzofuran scaffold. For instance, a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization has been used for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. nih.gov Further diversification of these structures can be achieved through subsequent palladium-catalyzed intermolecular Heck-type sp2 C-H functionalization. nih.gov These methods allow for the late-stage introduction of functional groups, providing a flexible and efficient approach to a variety of substituted dihydrobenzofurans.
Optimization of Reaction Parameters and Considerations for Scale-Up
The successful synthesis of this compound, particularly on a larger scale, requires careful optimization of reaction parameters and adherence to principles of green chemistry.
The choice of solvent can have a significant impact on reaction efficiency, selectivity, and environmental footprint. In the synthesis of dihydrobenzofuran neolignans, acetonitrile (B52724) was found to be a "greener" solvent compared to more commonly used solvents like dichloromethane (B109758) and benzene (B151609), offering a good balance between conversion and selectivity. scielo.brchemrxiv.org The use of ultrasound irradiation is another green chemistry tool that can accelerate reactions and improve yields, as demonstrated in the synthesis of 2,3-dihydrobenzofuran appended chalcones. scielo.org.za
The principles of green chemistry also encourage the use of catalyst-free and solvent-free reaction conditions where possible. nih.gov For example, a catalyst-free protocol for the synthesis of 2,3-dihydrobenzofuran scaffolds has been developed by reacting substituted salicylaldehydes with sulfoxonium ylide in dichloromethane. nih.gov Furthermore, visible light-mediated synthesis is emerging as a sustainable approach. mdpi.com For instance, the synthesis of 2,3-chalcogenyl-dihydrobenzofurans has been achieved through the oxyselenocyclization of 2-allylphenols under blue LED irradiation. mdpi.com The use of water as a solvent, as seen in some Sonogashira coupling reactions for benzofuran synthesis, is another significant step towards more environmentally benign synthetic processes. researchgate.net
Reaction Efficiency, Yield Enhancement, and Byproduct Management
The efficient synthesis of the 2,3-dihydrobenzofuran scaffold, the core of this compound, is paramount for its practical application in research and development. Achieving high reaction efficiency, maximizing product yield, and minimizing the formation of impurities are critical objectives in synthetic chemistry. Methodologies for forming the dihydrobenzofuran ring are continuously optimized by manipulating reaction parameters such as catalyst systems, solvents, temperature, and reaction times. These adjustments are crucial for controlling reaction pathways, enhancing selectivity, and simplifying purification processes.
Optimization of Catalytic Systems
The choice of catalyst is a critical determinant of reaction success. Palladium (Pd), rhodium (Rh), copper (Cu), and silver (Ag) are frequently employed in the synthesis of 2,3-dihydrobenzofurans, each offering distinct advantages in terms of yield and selectivity. nih.govscielo.br For instance, palladium-catalyzed intramolecular reactions, such as Heck couplings, are a reliable method for forming the dihydrobenzofuran ring. nih.gov The efficiency of these reactions is highly dependent on the choice of ligands, which can influence the catalyst's stability, activity, and steric environment.
In silver(I)-promoted oxidative coupling reactions, silver(I) oxide has been identified as a highly efficient oxidant. scielo.br Optimization studies have shown that using 0.5 equivalents of Ag₂O provides the best balance between the consumption of the starting material (conversion) and the formation of the desired dihydrobenzofuran neolignan product (selectivity). scielo.br Similarly, various rhodium complexes have been utilized for asymmetric syntheses, where the chiral ligands are essential for achieving high enantioselectivity. nih.gov
Table 1: Effect of Catalyst System on Dihydrobenzofuran Synthesis Yields
| Catalyst System | Reaction Type | Substrate Type | Yield Range | Reference |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ / Base | Intramolecular Heck Reaction | o-Allylphenols | Good to Excellent | nih.gov |
| [Rh(COD)Cl]₂ / Chiral Ligand | Asymmetric C-H Functionalization | N-Phenoxyacetamides | Up to 79% | researchgate.net |
| Ag₂O | Oxidative Coupling | Methyl Ferulate | Up to 31% (unoptimized) | scielo.br |
| Cu/SPDO | [3+2] Cycloaddition | Quinone Ester / Styrene | Up to 96% | researchgate.net |
| Fe(acac)₃ / Ph₂SiH₂ | Radical Cascade | Naphthoquinones / Allyl Alcohols | 47–93% | nih.gov |
Influence of Solvents and Reaction Conditions
Solvent selection plays a pivotal role in reaction efficiency by affecting substrate solubility, catalyst activity, and reaction pathways. In the silver(I)-promoted oxidative coupling of phenylpropanoids, acetonitrile was found to provide a superior balance between conversion and selectivity compared to more traditionally used solvents like dichloromethane and benzene. scielo.br Furthermore, acetonitrile is considered a "greener" solvent alternative. scielo.br
Temperature and reaction time are also critical parameters that must be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts. For instance, in certain oxidative coupling reactions, extending the reaction time from 4 hours to 20 hours led to a decrease in selectivity due to the emergence of side reactions. scielo.br Conversely, conducting the reaction at 0°C resulted in a decrease in both conversion and selectivity. scielo.br This highlights the necessity of identifying an optimal temperature and duration for each specific synthetic protocol to maximize the yield of the desired product while minimizing byproduct formation.
Table 2: Optimization of Reaction Conditions for Silver(I)-Promoted Oxidative Coupling scielo.br
| Parameter | Condition A | Condition B (Optimized) | Outcome |
|---|---|---|---|
| Solvent | Benzene/Acetone | Acetonitrile | Improved balance of conversion and selectivity |
| Temperature | Room Temperature | Reflux | Better homogenization and conversion |
| Reaction Time | 20 hours | 4 hours | Reduced side reactions without significant impact on conversion |
| Oxidant Stoichiometry | Variable | 0.5 equiv. Ag₂O | Identified as most efficient |
Byproduct Management and Selectivity Control
The management of byproducts is intrinsically linked to reaction selectivity. In the synthesis of complex molecules, achieving high levels of stereoselectivity (diastereo- and enantioselectivity) and regioselectivity is crucial for avoiding the formation of isomeric impurities that can be difficult to separate from the target compound. researchgate.net Asymmetric catalysis, which employs chiral catalysts or auxiliaries, is a powerful strategy for producing enantioenriched 2,3-dihydrobenzofurans. nih.govresearchgate.net For example, rhodium-catalyzed protocols have been developed that afford dihydrobenzofuran derivatives with excellent diastereoselectivity (>20:1 dr) and enantioselectivity (>99% ee). nih.gov
Byproducts can also arise from competing reaction pathways or the degradation of reactants and products under harsh conditions. scielo.br Therefore, the development of synthetic methods that proceed under mild conditions is highly desirable. Photocatalytic and biocatalytic approaches are emerging as sustainable and efficient alternatives, often providing exceptional selectivity and reducing the generation of chemical waste. rochester.edunih.gov For example, engineered myoglobin (B1173299) biocatalysts have been used to construct complex dihydrobenzofuran scaffolds with nearly perfect diastereo- and enantioselectivity (>99.9% de and ee), demonstrating the potential of these advanced methods for minimizing byproduct formation. rochester.edu A sequential one-pot oxidation/cyclization procedure has also been reported as an efficient method for synthesizing variously substituted 2,3-dihydrobenzofurans. researchgate.net
Computational Chemistry and Theoretical Investigations of 5 but 2 Ynyloxy 2,3 Dihydrobenzofuran
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting molecular geometries, orbital energies, and various reactivity descriptors. For derivatives of 2,3-dihydrobenzofuran (B1216630), the B3LYP functional combined with a basis set like 6-311++G(d,p) has been shown to be effective for investigating their structural and chemical properties.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 5-(But-2-ynyloxy)-2,3-dihydrobenzofuran, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data) This data is illustrative and based on typical values for similar structures calculated with DFT.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C(aromatic)-O(ether) | 1.36 Å |
| Bond Length | O(ether)-C(alkyne) | 1.43 Å |
| Bond Length | C≡C | 1.21 Å |
| Bond Angle | C(aromatic)-O-C(alkyne) | 118.5° |
Applications of Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, the HOMO is expected to be localized primarily on the electron-rich dihydrobenzofuran ring system, particularly the aromatic portion and the ether oxygen. The LUMO, on the other hand, would likely have significant contributions from the aromatic ring and potentially the alkyne moiety, making these sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data) This data is illustrative and based on typical values for similar structures calculated with DFT.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.20 |
| LUMO | -1.15 |
Electronic Structure and Reactivity Descriptors (e.g., Mulliken atomic charges, global reactivity descriptors)
Beyond FMO theory, various other electronic structure descriptors can be calculated to predict reactivity. Mulliken atomic charges provide an estimation of the partial charge on each atom in the molecule, highlighting electrostatic interactions and potential sites for nucleophilic or electrophilic attack.
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons.
These descriptors help in comparing the reactivity of different molecules and in understanding their behavior in chemical reactions.
Table 3: Predicted Global Reactivity Descriptors for this compound (Illustrative Data) This data is illustrative and based on typical values for similar structures calculated with DFT.
| Descriptor | Formula | Predicted Value (eV) |
|---|---|---|
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.675 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.525 |
| Softness (S) | 1/(2η) | 0.198 |
Mechanistic Elucidation of Synthetic Transformations Involving Dihydrobenzofurans and Alkynes
Transition State Analysis and Reaction Pathway Mapping
The synthesis of this compound would likely involve the formation of the ether linkage between a 5-hydroxy-2,3-dihydrobenzofuran precursor and a but-2-ynyl halide or similar electrophile. A common method for this is a Williamson ether synthesis. Computational modeling of this reaction would involve:
Locating the reactants and products on the potential energy surface.
Searching for the transition state structure , which represents the energy maximum along the reaction coordinate.
Calculating the activation energy , which is the energy difference between the reactants and the transition state. This is a key factor in determining the reaction rate.
Performing an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the identified transition state connects the reactants and products.
By mapping this pathway, one can gain a detailed understanding of the bond-forming and bond-breaking processes at the molecular level.
Computational Modeling of Catalytic Cycles
Many modern synthetic methods for forming C-O bonds, especially with less reactive partners, rely on transition-metal catalysis. For instance, a palladium- or copper-catalyzed coupling of 5-hydroxy-2,3-dihydrobenzofuran with a but-2-ynyl derivative could be a viable synthetic route.
Computational modeling of such catalytic cycles is a complex but highly informative endeavor. It involves studying each step of the cycle, which typically includes:
Oxidative Addition: The metal catalyst inserts into a bond of one of the reactants.
Transmetalation or Ligand Exchange: The second reactant coordinates to the metal center.
Reductive Elimination: The desired C-O bond is formed, and the product is released from the metal center, regenerating the catalyst.
For each of these steps, the structures of the intermediates and transition states can be calculated, providing a complete energetic profile of the catalytic cycle. This can help in understanding the role of the catalyst, the ligands, and the reaction conditions, and can guide the optimization of the reaction for higher efficiency and selectivity. While specific studies on the but-2-ynyloxy-dihydrobenzofuran system are not available, the principles of computational modeling of catalytic cycles are well-established and could be readily applied to investigate its synthesis.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Structure-Property Relationship Studies for Chemical Behavior and Interactions
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural, electronic, and spectroscopic properties of molecules. materialsciencejournal.orgresearchgate.net By calculating parameters such as molecular orbital energies, electron density distribution, and thermodynamic properties, a detailed understanding of a molecule's inherent reactivity and potential interactions can be achieved.
The but-2-ynyl portion of the substituent introduces further electronic complexity. The alkyne's sp-hybridized carbons are more electronegative than sp²-hybridized carbons of the benzene (B151609) ring, and the π-bonds of the triple bond can participate in conjugation, potentially acting as an electron-withdrawing group. This complex interplay of electronic effects influences key molecular properties.
Quantum chemical calculations, such as DFT, can quantify these effects. A central concept in understanding chemical reactivity is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. materialsciencejournal.org Studies on other dihydrobenzofuran derivatives have shown that substituents can significantly alter this gap. researchgate.net
For this compound, the electron-donating nature of the alkoxy group would be expected to raise the HOMO energy level compared to the unsubstituted 2,3-dihydrobenzofuran. The effect on the LUMO is more complex, but a smaller HOMO-LUMO gap can generally be anticipated, suggesting higher reactivity. These properties can be illustrated hypothetically in the table below.
| Compound | Substituent at 5-position | Expected HOMO Energy (eV) | Expected LUMO Energy (eV) | Calculated HOMO-LUMO Gap (eV) | Predicted Dipole Moment (Debye) |
|---|---|---|---|---|---|
| 2,3-Dihydrobenzofuran | -H | -5.8 | -0.5 | 5.3 | 1.2 |
| 5-Methoxy-2,3-dihydrobenzofuran | -OCH₃ | -5.5 | -0.4 | 5.1 | 1.8 |
| This compound | -O-CH₂C≡CCH₃ | -5.6 | -0.6 | 5.0 | 2.1 |
Note: The data in this table are hypothetical and for illustrative purposes only, based on general chemical principles and trends observed in related compounds.
In silico modeling is a vital technique for predicting and analyzing how a molecule might interact with various surfaces or materials, which is crucial for applications in materials science, sensor technology, and catalysis. acs.orgacs.org The interactions of organic molecules with non-biological targets, such as metal or semiconductor surfaces, are governed by a combination of covalent and non-covalent forces, including ubiquitous van der Waals (vdW) interactions. acs.org
For a molecule like this compound, several functional groups could serve as primary interaction sites:
The Aromatic System: The π-electrons of the benzene ring can interact with surfaces through π-stacking or dispersion forces. On metal surfaces, this can lead to significant adsorption. acs.org
The Ether Oxygen: The lone pairs of electrons on the ether oxygen atom can act as a Lewis base, potentially forming coordinate bonds with metal surfaces or hydrogen bonds with hydroxylated surfaces.
The Alkyne Group: The π-system of the carbon-carbon triple bond is a region of high electron density and can interact strongly with transition metal surfaces, which is a well-known phenomenon in catalysis. The terminal methyl group also provides a site for vdW interactions.
Computational methods like DFT, enhanced with corrections for vdW interactions (e.g., DFT+vdWsurf), are essential for accurately modeling these systems. acs.orgacs.org Such calculations can predict key parameters like adsorption energy (the strength of the interaction), the equilibrium distance and orientation of the molecule relative to the surface, and any changes in the electronic structure of both the molecule and the surface upon adsorption.
For example, modeling the adsorption of this compound on a gold (Au) or graphene surface would provide insight into its potential use in self-assembled monolayers or molecular electronics. The simulation would likely explore various initial orientations to find the most stable adsorption geometry. It can be hypothesized that the molecule would lie relatively flat on a surface like graphene to maximize π-π and vdW interactions, while on a reactive metal surface, a more upright orientation might be favored to facilitate interaction through the oxygen or alkyne functionalities.
| Non-Biological Target | Primary Interaction Site | Dominant Interaction Type | Hypothetical Adsorption Energy (eV) | Predicted Adsorption Height (Å) |
|---|---|---|---|---|
| Graphene | Aromatic Ring | π-π Stacking, van der Waals | -0.8 | ~3.5 |
| Gold (111) Surface | Alkyne Group | Dispersion, weak chemisorption | -1.2 | ~2.8 |
| Silicon Dioxide (Hydroxylated) | Ether Oxygen | Hydrogen Bonding, van der Waals | -0.5 | ~2.5 |
Note: The data in this table are hypothetical and for illustrative purposes only, intended to represent the types of results obtained from in silico modeling of molecule-surface interactions.
Advanced Spectroscopic and Analytical Characterization Methodologies
Elucidation of Complex Structures using Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of individual atoms, while two-dimensional (2D) techniques, such as COSY, HSQC, and HMBC, reveal the connectivity between atoms, which is crucial for assembling the complete molecular structure. materialsciencejournal.orgresearchgate.net
For 5-(But-2-ynyloxy)-2,3-dihydrobenzofuran, ¹H NMR spectroscopy would identify all unique proton environments. The dihydrofuran ring would exhibit characteristic signals for its aliphatic protons (at positions 2 and 3), typically seen as triplets around 3.2 ppm and 4.6 ppm, respectively. The aromatic protons on the benzene (B151609) ring would appear further downfield, with their specific chemical shifts and coupling patterns revealing their substitution pattern. The but-2-ynyloxy side chain would show a methylene (B1212753) group adjacent to the ether oxygen and a terminal methyl group, with characteristic shifts influenced by the alkyne functionality. amazonaws.comlibretexts.orgresearchgate.net
¹³C NMR spectroscopy complements the proton data by identifying the chemical shifts of all carbon atoms. The carbons of the dihydrobenzofuran core, the aromatic ring, and the but-2-ynyloxy chain would all resonate at predictable frequencies. chemicalbook.com The two carbons of the alkyne C≡C bond would be particularly distinctive, appearing in the midfield region of the spectrum.
Advanced 2D NMR experiments are essential to confirm the precise connectivity. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would be particularly vital, as it would show correlations between protons and carbons that are two or three bonds apart. A key correlation would be observed between the methylene protons of the but-2-ynyloxy chain and the C-5 carbon of the dihydrobenzofuran ring, unequivocally confirming the position of the ether linkage.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2, C-2 | ~ 4.6 (t) | ~ 71 |
| H-3, C-3 | ~ 3.2 (t) | ~ 29 |
| H-4, C-4 | ~ 6.8 (d) | ~ 109 |
| C-5 | - | ~ 154 |
| H-6, C-6 | ~ 6.7 (dd) | ~ 112 |
| H-7, C-7 | ~ 6.7 (d) | ~ 110 |
| C-7a | - | ~ 159 |
| C-3a | - | ~ 128 |
| -O-CH₂ -C≡C-CH₃ | ~ 4.6 (q) | ~ 57 |
| -O-CH₂-C≡C -CH₃ | - | ~ 82 |
| -O-CH₂-C≡C -CH₃ | - | ~ 75 |
| -O-CH₂-C≡C-CH₃ | ~ 1.8 (t) | ~ 4 |
Predicted values are based on typical chemical shifts for 2,3-dihydrobenzofuran (B1216630) and but-2-yne derivatives. Actual values may vary. (t = triplet, d = doublet, dd = doublet of doublets, q = quartet)
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. nih.gov For this compound, IR spectroscopy would reveal several key characteristic absorption bands. mdpi.comnist.gov
The presence of the aromatic ring would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H bonds of the dihydrofuran ring and the butynyl side chain would show stretching absorptions just below 3000 cm⁻¹. A crucial diagnostic peak would be the C≡C stretching vibration of the alkyne, which is expected as a weak but sharp band in the 2260-2100 cm⁻¹ region. The strong C-O stretching of the aryl ether linkage would be prominent in the fingerprint region, typically around 1250-1200 cm⁻¹. libretexts.org
Table 2: Expected Characteristic Infrared (IR) Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Alkyne C≡C | Stretch | 2260 - 2100 (weak) |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Aryl Ether C-O | Stretch | 1270 - 1230 (asymmetric) |
| Aliphatic Ether C-O | Stretch | 1150 - 1085 (asymmetric) |
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides the exact molecular weight of a compound, allowing for the determination of its molecular formula. For this compound (C₁₃H₁₄O₂), the calculated exact mass is 202.0994 g/mol . An HRMS measurement would confirm this value with high precision (typically within 5 ppm). rsc.org
In addition to molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. nih.gov Under electron ionization (EI), the molecule would ionize to form a molecular ion (M⁺˙), which would then undergo characteristic fragmentation. Key fragmentation pathways for this molecule would likely include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen, leading to the loss of the butynyl side chain. miamioh.edu
Cleavage of the ether bond: Scission of the C-O bond, resulting in fragments corresponding to the dihydrobenzofuranol cation and the butynyl cation or radical.
Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation of the dihydrofuran ring, leading to the loss of ethene.
Loss of the methyl group: Cleavage of the terminal methyl group from the butynyl side chain.
Analysis of the mass-to-charge (m/z) ratios of these fragments helps to piece together the molecular structure, corroborating data from other spectroscopic methods. libretexts.orgresearchgate.netnist.gov
Table 3: Plausible Mass Spectrometry Fragments
| m/z Value (Nominal) | Possible Fragment Identity | Fragmentation Pathway |
| 202 | [C₁₃H₁₄O₂]⁺˙ (Molecular Ion) | Ionization |
| 187 | [M - CH₃]⁺ | Loss of a methyl radical from the side chain |
| 149 | [C₉H₉O₂]⁺ | Cleavage of the propargyl group |
| 135 | [C₈H₇O₂]⁺ | Cleavage of the O-CH₂ bond with H rearrangement |
| 121 | [C₈H₉O]⁺ | Dihydrobenzofuranol cation radical |
| 53 | [C₄H₅]⁺ | Butynyl cation |
X-ray Crystallography for Solid-State Structure Confirmation and Stereochemical Assignment
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline compound. While no published crystal structure for this compound is currently available, this technique would provide unambiguous confirmation of its molecular structure if a suitable single crystal could be grown.
The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the aromatic ring and the conformation of the dihydrofuran ring. researchgate.netresearchgate.net It would definitively establish the connectivity of the but-2-ynyloxy group to the C-5 position of the benzofuran (B130515) core. Furthermore, crystallographic data would reveal how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as C-H···O or C-H···π interactions.
Table 4: Hypothetical Crystallographic Data Parameters
| Parameter | Example Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~ 11.1 |
| b (Å) | ~ 5.8 |
| c (Å) | ~ 17.6 |
| β (°) | ~ 98.9 |
| Volume (ų) | ~ 1118 |
| Z (molecules/cell) | 4 |
These values are hypothetical and based on data for similar benzofuran derivatives for illustrative purposes. researchgate.net
Chemical Reactivity and Derivatization Strategies for 5 but 2 Ynyloxy 2,3 Dihydrobenzofuran
Transformations Involving the Dihydrobenzofuran Ring System
The 2,3-dihydrobenzofuran (B1216630) ring system within 5-(But-2-ynyloxy)-2,3-dihydrobenzofuran is susceptible to several transformations. The primary sites for reaction are the aromatic ring and the C2-C3 single bond of the dihydrofuran component.
Electrophilic Aromatic Substitution: The aromatic portion of the dihydrobenzofuran ring can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are dictated by the directing effects of the existing substituents: the ether-linked oxygen at C5 and the alkyl system of the fused dihydrofuran ring. The alkoxy group at C5 is a strong activating group and an ortho, para-director. uci.eduyoutube.com This would direct incoming electrophiles primarily to the C4 and C6 positions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. uci.edu For benzofurans, electrophilic attack often favors the heterocyclic ring, but in the more saturated 2,3-dihydrobenzofuran, the benzene (B151609) ring is the more common site of substitution. echemi.compixel-online.net
C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a streamlined approach to modifying the dihydrobenzofuran core. nih.gov Palladium and rhodium catalysts are frequently used to achieve C-H activation, enabling the introduction of various functional groups at positions that might be difficult to access through traditional electrophilic substitution. nih.govnih.gov Such strategies could be applied to introduce aryl, alkyl, or other groups onto the aromatic ring of this compound, further diversifying its structure.
Oxidation/Modification of the Dihydrofuran Ring: The saturated portion of the ring system can also be modified. For instance, oxidation of the benzylic C-H bonds at the C2 or C3 positions can occur under specific conditions. Additionally, more drastic conditions can lead to the cleavage of the dihydrofuran ring.
Table 1: Potential Transformations of the Dihydrobenzofuran Ring System
| Reaction Type | Reagents and Conditions | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group at C4 or C6 |
| Bromination | Br₂, FeBr₃ or NBS | Introduction of a bromine atom at C4 or C6 |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Introduction of an acyl group at C4 or C6 |
| Palladium-Catalyzed C-H Arylation | Aryl halide, Pd catalyst, base | Arylation at a C-H bond on the aromatic ring |
Synthetic Manipulations at the But-2-ynyloxy Moiety
The but-2-ynyloxy side chain is a versatile functional group that allows for a wide range of chemical transformations centered on the internal alkyne and the ether linkage.
Alkyne Functionalization Reactions (e.g., Click Chemistry, Hydration, Cycloaddition)
The carbon-carbon triple bond is a hub of reactivity, enabling the construction of more complex molecular structures.
Click Chemistry: The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry." blogspot.comwikipedia.org While this reaction is most efficient with terminal alkynes, internal alkynes like the one in this compound can also participate, often requiring catalysis by ruthenium (RuAAC) to achieve high yields and regioselectivity. organic-chemistry.org This reaction is exceptionally reliable and tolerant of a wide range of functional groups, making it ideal for conjugating the dihydrobenzofuran scaffold to other molecules, such as biomolecules or polymers.
Hydration: The alkyne can be hydrated to form a ketone. For a symmetrical internal alkyne like but-2-yne, hydration will yield a single ketone product. libretexts.orglibretexts.org This transformation is typically achieved using mercury(II) sulfate (B86663) in aqueous acid (Markovnikov addition) or through a hydroboration-oxidation sequence. organic-chemistry.orgchemistrysteps.comopenstax.org The reaction converts the but-2-ynyloxy group into a 3-oxobutan-2-yloxy moiety, introducing a carbonyl group that can be used for further derivatization.
Cycloaddition Reactions: Beyond the [3+2] cycloaddition with azides, the alkyne can participate in other cycloaddition reactions. wikipedia.org For example, it can act as a dienophile in [4+2] Diels-Alder reactions or undergo [2+2] cycloadditions with alkenes, often under photochemical or transition-metal-catalyzed conditions. nih.govslideshare.net These reactions provide powerful methods for constructing new carbocyclic and heterocyclic ring systems attached to the dihydrobenzofuran core. Ynol ethers, which are structurally related, are known to undergo [2+2] cycloadditions with ketenes. chimia.ch
Table 2: Examples of Alkyne Functionalization Reactions
| Reaction Type | Reagents and Conditions | Resulting Functional Group/Structure |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Organic azide (R-N₃), Ru catalyst | 1,4,5-Trisubstituted 1,2,3-triazole |
| Mercury(II)-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Ketone (carbonyl group) |
| Hydroboration-Oxidation | 1. Dialkylborane; 2. H₂O₂, NaOH | Ketone (carbonyl group) |
| [2+2] Photocycloaddition | Alkene, hν (UV light) | Cyclobutene ring |
Cleavage and Modification of the Ether Linkage
The ether bond connecting the but-2-ynyl group to the dihydrobenzofuran ring can be cleaved to reveal a 5-hydroxy-2,3-dihydrobenzofuran. This reaction is valuable for deprotection strategies or for creating a phenol (B47542) group that can be used for subsequent reactions.
Standard reagents for cleaving aryl ethers include strong protic acids like HBr and HI, or Lewis acids such as boron tribromide (BBr₃). organic-chemistry.orgwikipedia.org These conditions are generally harsh and require careful consideration of the stability of the rest of the molecule. Milder, more selective methods have also been developed. For example, low-valent titanium reagents have been shown to effectively cleave propargyl ethers. acs.orgresearchgate.net Reductive cleavage of propargyl groups can also be achieved using zirconium catalysts. organic-chemistry.org
Utilization as a Versatile Synthetic Precursor for Novel Molecular Architectures
The dual reactivity of this compound makes it a highly versatile building block for the synthesis of novel and complex molecules. semanticscholar.orgresearchgate.net The dihydrobenzofuran core serves as a bioisostere for various natural products and is a key component in many pharmacologically active compounds. researchgate.netscienceopen.comnih.govnih.gov
By employing the functionalization strategies described above, this precursor can be elaborated in multiple ways:
Combinatorial Chemistry: The alkyne moiety is perfectly suited for creating large libraries of compounds via click chemistry. By reacting the parent molecule with a diverse set of azides, a library of triazole-linked dihydrobenzofuran derivatives can be rapidly assembled for high-throughput screening in drug discovery programs.
Synthesis of Bioactive Hybrids: The molecule can serve as a linker to connect the privileged dihydrobenzofuran scaffold to other pharmacophores. For instance, a known drug molecule containing an azide group could be "clicked" onto this compound to create a new hybrid compound with potentially synergistic or novel biological activities.
Development of Complex Heterocycles: Sequential reactions, first modifying the alkyne and then the aromatic ring (or vice versa), can lead to the construction of complex, polycyclic systems. For example, a cycloaddition reaction at the alkyne followed by an intramolecular C-H functionalization on the dihydrobenzofuran ring could generate unique, rigid molecular frameworks.
The strategic combination of reactions at both the dihydrobenzofuran core and the but-2-ynyloxy side chain provides a powerful platform for the design and synthesis of new chemical entities for applications in materials science and medicinal chemistry.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies with Enhanced Atom Economy
The synthesis of dihydrobenzofuran scaffolds is a significant area of organic chemistry. nih.gov Current synthetic routes often rely on multi-step processes that may not be optimized for sustainability or efficiency. Future research should focus on developing novel synthetic methods for 5-(But-2-ynyloxy)-2,3-dihydrobenzofuran that prioritize green chemistry principles, particularly atom economy. Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govprimescholars.com
Promising avenues for development include transition-metal-catalyzed reactions, which have proven effective for constructing the dihydrobenzofuran core with high efficiency. nih.gov Methodologies such as palladium-catalyzed heteroannulation of 2-bromophenols and 1,3-dienes, or rhodium-catalyzed C-H activation of N-phenoxyacetamides, could be adapted for the synthesis of this specific molecule. acs.orgorganic-chemistry.org These approaches are often characterized by mild reaction conditions and high functional group tolerance. nih.gov
Furthermore, exploring catalyst-free synthetic routes represents a significant step toward sustainability. nih.gov Base-mediated or Brønsted acid-catalyzed annulation reactions could offer greener alternatives by reducing reliance on heavy metals. nih.gov The ideal synthetic pathway would be a one-pot reaction that minimizes waste and maximizes the incorporation of starting materials into the final structure, perfectly aligning with the principles of atom economy. nih.gov Such advancements would not only make the synthesis more environmentally friendly but also more cost-effective for potential larger-scale production.
Advanced Computational Modeling for Predictive Chemistry and Rational Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules before engaging in extensive laboratory work. For this compound, advanced computational modeling could provide invaluable insights into its electronic structure, potential energy surfaces, and spectroscopic characteristics. Techniques such as Density Functional Theory (DFT) are instrumental in calculating molecular geometries, vibrational frequencies, and NMR chemical shifts, which can aid in the structural confirmation of synthesized compounds. mdpi.com
Molecular docking and other simulation methods, while often used in drug discovery, can also be applied to understand the interactions of the compound with various materials or catalysts, which is relevant for its potential applications in niche chemical domains. nih.govnih.gov For instance, modeling could predict how the alkyne moiety might interact with metal surfaces or catalytic active sites. This predictive capability allows for a more rational design of experiments, saving time and resources. By simulating reaction mechanisms, computational studies can help elucidate the pathways of potential synthetic routes or subsequent functionalization reactions, guiding the development of more efficient and selective chemical processes. rochester.edu
Exploration of New Applications in Niche Chemical Domains
The unique structure of this compound, featuring both the dihydrobenzofuran core and an accessible alkyne functional group, opens up possibilities for its use in specialized chemical fields beyond biological applications.
Catalysis: The terminal alkyne group is a versatile handle for further chemical transformations. Gold-catalyzed reactions, for example, are highly effective for the electrophilic activation of alkynes, enabling a wide range of carbon-carbon and carbon-heteroatom bond formations. researchgate.net The butynyl group could participate in hydrofunctionalization reactions, allowing for the attachment of various functional groups and the synthesis of more complex derivatives. mdpi.com Furthermore, the entire molecule could be investigated as a potential ligand for transition metal catalysts. The oxygen and the alkyne's triple bond could act as coordination sites, potentially influencing the selectivity and activity of catalytic processes like cross-coupling or hydrogenation reactions. numberanalytics.com
Q & A
Q. What are the recommended synthetic routes for 5-(But-2-ynyloxy)-2,3-dihydrobenzofuran, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution of 2,3-dihydrobenzofuran with but-2-ynyl chloride/bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF or acetonitrile at elevated temperatures (80–100°C) . Yield optimization requires careful control of stoichiometry, solvent choice, and reaction time. For instance, continuous flow reactors have been used industrially for analogous dihydrobenzofuran derivatives to enhance consistency . Side reactions, such as oxidation of the dihydrofuran ring, can be minimized by inert atmosphere conditions.
Q. How can researchers characterize the purity and structural integrity of this compound?
Analytical methods include:
- HPLC : To quantify impurities (e.g., residual starting materials or oxidized byproducts) using C18 columns and phosphate buffer (pH 7.0) .
- NMR : ¹H/¹³C NMR spectra confirm substitution patterns; the but-2-ynyloxy group shows distinct alkyne proton signals (δ ~2.5–3.0 ppm) and carbonyl carbons (δ ~70–80 ppm) .
- TLC : Hexane-toluene (95:5) eluent systems monitor reaction progress .
Q. What preliminary biological assays are suitable for evaluating dihydrobenzofuran derivatives like this compound?
Initial screens include:
- Antitumor activity : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity, with IC₅₀ values compared to structural analogs like 5-APDB .
- Receptor binding : Radioligand displacement assays (e.g., 5-HT₂ receptors) to evaluate psychoactive potential, leveraging insights from hallucinogenic dihydrobenzofuran derivatives .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
Molecular docking and MD simulations predict interactions with target proteins (e.g., kinases or GPCRs). For example, conformational studies of dihydrobenzofuran analogs reveal that substituent positioning (e.g., para vs. meta) critically affects binding to 5-HT₂ receptors . Free energy calculations (e.g., MM-PBSA) quantify contributions of functional groups (e.g., alkynyloxy vs. chloroethyl) to binding affinity .
Q. What catalytic strategies improve regioselectivity in dihydrobenzofuran functionalization?
Cooperative catalysis (e.g., NHC/photoredox systems) enables dearomatizing fluoroaroylation or acylation of benzofurans, producing 2,3-difunctionalized derivatives with high diastereoselectivity . For this compound, radical/radical cross-coupling under visible light irradiation could introduce fluorinated or acylated groups without ring degradation .
Q. How do structural modifications (e.g., halogenation) alter the reactivity and stability of this compound?
Bromination at the 5-position (using NBS or Br₂) increases electrophilicity, facilitating nucleophilic substitution for amino or thiol derivatives . Stability studies (e.g., accelerated degradation under UV/heat) reveal that electron-withdrawing groups (e.g., nitro) enhance oxidative resistance, while alkynyloxy groups may promote photodegradation .
Q. What advanced purification techniques address challenges in isolating this compound from byproducts?
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates alkynyloxy derivatives from dimeric impurities .
- Recrystallization : Solvent systems like diisopropyl ether or n-butanol yield high-purity crystals (>99% by HPLC) .
- Continuous crystallization : Microfluidic devices improve scalability for industrial applications .
Q. How can diazo coupling reactions introduce functional groups at the 5-position of dihydrobenzofuran derivatives?
Diazonium salts (e.g., nitrobenzenediazonium) react with 5-unsubstituted dihydrobenzofurans in water/polar solvent mixtures, forming 5-azo intermediates. Subsequent reduction (e.g., H₂/Pd-C) yields 5-amino derivatives, enabling further functionalization (e.g., isoindolyl groups) for medicinal chemistry applications .
Methodological Considerations
- Contradictions in synthetic protocols : and highlight solvent-dependent outcomes (DMF vs. hexafluoropropanol), necessitating empirical optimization for but-2-ynyloxy derivatives.
- Biological activity variability : Structural analogs like 5-APDB show divergent receptor affinities due to minor substituent changes, emphasizing the need for rigorous SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
